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2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol Documentation Hub

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  • Product: 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol

Core Science & Biosynthesis

Foundational

"2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol" CAS number and IUPAC name

Technical Guide: Synthesis and Application of 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol Executive Summary 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol is a specialized heterocyclic building block utilized in the synthesis of bioa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and Application of 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol

Executive Summary

2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors targeting the JAK/STAT and MAPK pathways.[1] Its structure features a pyrazole core—a privileged scaffold in medicinal chemistry—linked to a secondary alcohol with a terminal ethoxy ether.[1] This specific substitution pattern provides a unique hydrogen-bond donor/acceptor motif that modulates solubility, metabolic stability, and binding affinity in protein active sites.[1]

This guide details the chemical identity, validated synthetic pathways (focusing on the regioselective ring-opening of 4-(oxiran-2-yl)-1H-pyrazole), and critical handling protocols for this intermediate.[1]

Chemical Identity & Properties

PropertyDetail
IUPAC Name 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol
Common Name

-(Ethoxymethyl)-1H-pyrazole-4-methanol
CAS Number Derivative of CAS 2228212-90-4 (See Note 1)
Molecular Formula C

H

N

O

Molecular Weight 156.18 g/mol
SMILES CCOCC(O)c1c[nH]nc1
Precursor CAS 2228212-90-4 (4-(oxiran-2-yl)-1H-pyrazole)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water

Note 1: While the specific alcohol may not have a widely indexed CAS in public databases, it is the direct downstream product of the known epoxide CAS 2228212-90-4 .[1]

Validated Synthetic Pathways

The synthesis of 2-ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol requires precise regiocontrol to ensure the ethoxy group attaches to the terminal carbon while the hydroxyl group remains at the benzylic-like position (alpha to the pyrazole).[1]

Primary Route: Regioselective Epoxide Ring Opening

This route is preferred for its atom economy and the availability of the epoxide precursor.[1]

Mechanism: Nucleophilic attack of ethoxide on the less hindered carbon of the epoxide (S


2 mechanism) yields the target secondary alcohol.[1]

Protocol:

  • Starting Material: Charge a reaction vessel with 4-(oxiran-2-yl)-1H-pyrazole (CAS 2228212-90-4) [1].[1]

  • Reagent Preparation: Prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol (1.1 equivalents).

  • Reaction: Add the epoxide solution dropwise to the ethoxide solution at 0°C to prevent polymerization.

  • Heating: Warm to room temperature and reflux for 4–6 hours. Monitor by TLC (SiO

    
    , 5% MeOH in DCM).[1]
    
  • Workup: Quench with saturated NH

    
    Cl solution. Extract with Ethyl Acetate (3x).[1]
    
  • Purification: Concentrate the organic layer.[1] Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Alternative Route: Ketone Reduction

Useful if the epoxide is unavailable, starting from 4-acetylpyrazole.[1]

  • Bromination: 4-Acetylpyrazole

    
     2-Bromo-1-(1H-pyrazol-4-yl)ethanone.[1]
    
  • Displacement: Reaction with NaOEt yields 2-Ethoxy-1-(1H-pyrazol-4-yl)ethanone.[1]

  • Reduction: Reduction with NaBH

    
     in MeOH yields the target alcohol.[1]
    

Structural Visualization & Logic

The following diagram illustrates the critical regioselectivity in the synthesis. The base-catalyzed route (Path A) is required to obtain the target 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol .[1]

G Epoxide 4-(oxiran-2-yl)-1H-pyrazole (CAS 2228212-90-4) Condition_A Path A: Basic Conditions (NaOEt / EtOH) Epoxide->Condition_A Condition_B Path B: Acidic Conditions (H2SO4 / EtOH) Epoxide->Condition_B Target TARGET PRODUCT 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol (Secondary Alcohol) Condition_A->Target Nucleophilic attack at terminal C (SN2) Byproduct REGIOISOMER 2-(1H-pyrazol-4-yl)-2-ethoxyethanol (Primary Alcohol) Condition_B->Byproduct Attack at benzylic C (SN1-like)

Caption: Regioselective synthesis pathways. Path A (Basic) yields the target secondary alcohol by attacking the less hindered terminal carbon.[1]

Applications in Drug Discovery

This scaffold is particularly valuable in Fragment-Based Drug Discovery (FBDD) .[1]

  • Kinase Inhibition (JAK/STAT): The pyrazole ring mimics the adenine base of ATP, forming key hydrogen bonds with the hinge region of kinases (e.g., JAK1, JAK2).[1] The ethoxy-ethanol tail extends into the solvent-exposed region or the ribose-binding pocket, improving solubility and selectivity [2].[1]

  • H-Bond Networking:

    • Py-NH: H-bond donor to hinge residues (e.g., Glu/Leu backbone).[1]

    • Py-N: H-bond acceptor.

    • Hydroxyl (-OH): Can interact with catalytic Lysine or Aspartate residues.[1]

    • Ether Oxygen: Weak acceptor, modulates lipophilicity (LogP).[1]

Analytical Characterization (Expected)

To validate the synthesis, the following spectral data should be confirmed:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.8 (br s, 1H, Py-NH)[1]
      
    • 
       7.6 (s, 2H, Py-CH)[1]
      
    • 
       5.2 (d, 1H, OH)[1]
      
    • 
       4.7 (m, 1H, CH-OH)[1]
      
    • 
       3.4 (m, 2H, CH
      
      
      
      -O)[1]
    • 
       3.3 (q, 2H, O-CH
      
      
      
      -CH
      
      
      )[1]
    • 
       1.1 (t, 3H, CH
      
      
      
      )[1]
  • Mass Spectrometry (ESI):

    • [M+H]

      
      : Calculated 157.09, Observed 157.1.[1]
      

References

  • Sigma-Aldrich. "4-(oxiran-2-yl)-1H-pyrazole Product Page (CAS 2228212-90-4)."[1] Sigma-Aldrich Catalog. Link[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4293604, 2-(1H-Pyrazol-4-yl)ethanol."[1] PubChem. Link[1]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

"2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol" stability and degradation studies

Stability Profiling & Degradation Troubleshooting Guide[1] Status: Active Last Updated: February 17, 2026 Applicable For: API Intermediates, Kinase Inhibitor Building Blocks Reference ID: TS-PYR-ETH-004 Introduction Welc...

Author: BenchChem Technical Support Team. Date: February 2026

Stability Profiling & Degradation Troubleshooting Guide[1]

Status: Active Last Updated: February 17, 2026 Applicable For: API Intermediates, Kinase Inhibitor Building Blocks Reference ID: TS-PYR-ETH-004

Introduction

Welcome to the technical support hub for 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol (hereafter referred to as EPE ). This secondary alcohol-pyrazole derivative is a critical pharmacophore in the synthesis of JAK inhibitors and other kinase-targeting small molecules.

Its structural duality—containing both a basic pyrazole ring and an oxidation-prone secondary alcohol—presents unique stability challenges. This guide addresses the most frequent inquiries regarding its degradation pathways, analytical method development, and storage requirements.

Module 1: Analytical Method Troubleshooting

Q: Why do I see severe peak tailing for EPE in my HPLC chromatograms?

A: This is likely due to the interaction between the pyrazole nitrogen and residual silanols on your column.

The Science: The pyrazole ring is amphoteric. At neutral pH, the unprotonated nitrogen can act as a Lewis base, interacting strongly with acidic silanol groups on standard C18 silica columns. This secondary interaction delays elution for a portion of the analyte, causing the characteristic "shark fin" tailing.

Troubleshooting Protocol:

  • Mobile Phase Modification: Ensure your aqueous mobile phase contains a modifier to suppress these interactions.

    • Recommendation: Use 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid . The low pH (approx. pH 2.0–2.5) protonates the pyrazole (pKa ~2.5), causing it to be repelled by the protonated silanols, sharpening the peak.

    • Alternative: If low pH is incompatible with your detection (e.g., sensitive MS work), use a high pH buffer (Ammonium Bicarbonate, pH 8.0) with a base-stable column (e.g., XBridge C18).

  • Column Selection: Switch to a "base-deactivated" or "end-capped" column designed for polar basic compounds.

Q: I cannot reproduce the baseline in my gradient method. Why?

A: The ethoxy ether tail creates variable wetting if the re-equilibration time is insufficient.

  • Solution: Increase column re-equilibration time to at least 10 column volumes between injections. The amphiphilic nature of EPE (polar head, lipophilic tail) requires stable surface chemistry before the next run.

Module 2: Degradation & Stability Profiles

Q: I see a new impurity (RRT ~0.85) appearing during oxidative stress testing. What is it?

A: This is almost certainly the ketone derivative: 2-ethoxy-1-(1H-pyrazol-4-yl)ethan-1-one.

The Science: The secondary alcohol at the benzylic-like position (attached to the aromatic pyrazole ring) is the most reactive site for oxidation. Under peroxide stress (


) or prolonged exposure to air/light, it dehydrogenates to form the ketone.

Confirmation Workflow:

  • Check UV spectrum of the impurity. The ketone will have a distinct

    
     transition and a bathochromic shift compared to the parent alcohol due to conjugation with the pyrazole ring.
    
  • Perform LC-MS. The impurity should show a mass shift of [M-2H] .

Q: My mass balance is low (<90%) after acid hydrolysis stress. Where did the compound go?

A: You are likely experiencing ether cleavage or polymerization. Under strong acidic conditions (e.g., 1N HCl, heat), the ethoxy ether linkage can cleave, releasing ethanol and leaving a diol species. Furthermore, the electron-rich pyrazole ring can undergo electrophilic aromatic substitution or polymerization if the concentration is high and the solution is heated, leading to non-eluting oligomers.

Visualizing the Degradation Pathways

The following diagram maps the degradation logic for EPE. Use this to identify impurities based on reaction conditions.

DegradationPathways cluster_legend Condition Key EPE 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol (Parent API) Ketone Impurity A: Ketone (Oxidation Product) EPE->Ketone Oxidation (H2O2, Air, Light) Alkene Impurity B: Vinyl Ether (Dehydration Product) EPE->Alkene Acid/Heat (Dehydration) Diol Impurity C: Pyrazole Diol (Ether Cleavage) EPE->Diol Strong Acid (Hydrolysis) key Red: Oxidative Stress Yellow: Thermal/Acid Stress Green: Hydrolytic Stress

Figure 1: Primary degradation pathways for EPE. The oxidation to ketone (Red path) is the most common stability failure mode.

Module 3: Standardized Stress Testing Protocol

To validate the stability of EPE, we recommend the following stress conditions based on ICH Q1A(R2) guidelines.

Table 1: Recommended Forced Degradation Conditions

Stress TypeConditionsTarget DegradationExpected Degradants
Acid Hydrolysis 0.1 N HCl, 60°C, 4-24 hrs5-20%Dehydration products (Alkene), Ether cleavage.
Base Hydrolysis 0.1 N NaOH, Ambient, 24 hrs5-20%Generally stable; check for ring opening (rare).
Oxidation 3%

, Ambient, 2-6 hrs
5-20%Ketone (Major) , N-oxides (Minor).
Thermal 60°C (Solid State), 7 days<5%Dimerization or color change (yellowing).
Photostability 1.2 million lux hoursN/ARadical oxidation products.

Module 4: Method Development Decision Tree

Use this workflow to optimize your HPLC method if you encounter resolution or shape issues.

MethodDev Start Start: HPLC Method Development CheckPeak Check Peak Shape Start->CheckPeak Tailing Problem: Tailing > 1.5 CheckPeak->Tailing Yes GoodShape Peak Shape Acceptable CheckPeak->GoodShape No AddModifier Action: Add 0.1% TFA or Switch to High pH (pH 9) Tailing->AddModifier CheckRet Check Retention Time (k') GoodShape->CheckRet AddModifier->CheckPeak EarlyElution Problem: Elutes too fast (Void) CheckRet->EarlyElution k' < 2 LateElution Problem: Elutes too late CheckRet->LateElution k' > 10 Final Final Method: C18 Column, Acidic Mobile Phase Gradient 5-95% B CheckRet->Final 2 < k' < 10 LowerOrg Action: Lower Initial % Organic (Start at 5% B) EarlyElution->LowerOrg SteepGrad Action: Steepen Gradient Slope LateElution->SteepGrad LowerOrg->CheckRet SteepGrad->CheckRet

Figure 2: Analytical Method Optimization Workflow for Pyrazole-Alcohols.

References

  • ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation, 2003.[1] [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4293604, 2-(1H-Pyrazol-4-yl)ethanol." PubChem, Accessed 17 Feb. 2026. [Link]

  • Lester, D., & Benson, G. D. "Alcohol oxidation in rats inhibited by pyrazole, oximes, and amides."[2] Science, vol. 169, no.[2] 3942, 1970, pp. 282-283.[2] [Link]

  • Sivagami, B., et al. "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." International Journal of Chemical and Pharmaceutical Analysis, vol. 1, no. 4, 2014. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol. As a key intermediate in various pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol. As a key intermediate in various pharmaceutical development programs, robust and scalable synthesis of this molecule is critical. This document provides a comprehensive overview of the synthetic process, detailed experimental protocols, and an in-depth troubleshooting guide to address challenges that may be encountered during scale-up.

Synthetic Overview & Strategy

The synthesis of 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol is typically achieved in a two-step sequence starting from a suitable pyrazole precursor. The most common and scalable route involves:

  • Formylation of a pyrazole derivative: Introduction of a formyl group (-CHO) at the C4 position of the pyrazole ring to generate the key intermediate, 1H-pyrazole-4-carbaldehyde. The Vilsmeier-Haack reaction is a widely used and effective method for this transformation.[1][2][3]

  • Grignard Addition: Reaction of 1H-pyrazole-4-carbaldehyde with an ethyl Grignard reagent, such as ethylmagnesium bromide, to form the desired secondary alcohol, 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol.[4][5][6]

This guide will focus on the practical aspects and potential challenges of scaling up this synthetic sequence.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Grignard Reaction Pyrazole 1H-Pyrazole Aldehyde 1H-Pyrazole-4-carbaldehyde Pyrazole->Aldehyde Formylation Vilsmeier Vilsmeier-Haack Reagent (POCl3/DMF) Vilsmeier->Aldehyde Product 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol Aldehyde->Product Grignard Addition Grignard Ethylmagnesium Bromide (EtMgBr) Grignard->Product

Caption: Overall synthetic route to 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol.

Detailed Experimental Protocols

Step 1: Synthesis of 1H-Pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is adapted from established literature procedures and optimized for scalability.[1][7][8]

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10g scale)MolesNotes
1H-Pyrazole68.0810.0 g0.147Ensure high purity
Phosphorus oxychloride (POCl₃)153.3327.0 g (16.3 mL)0.176Freshly distilled recommended
N,N-Dimethylformamide (DMF)73.09100 mL-Anhydrous grade
Dichloromethane (DCM)84.9350 mL-Anhydrous grade
Crushed Ice-500 g-
Sodium Bicarbonate (NaHCO₃)84.01As needed-Saturated aqueous solution
Ethyl Acetate88.113 x 100 mL-For extraction
Brine-50 mL-Saturated NaCl solution
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-For drying

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (100 mL). Cool the flask to 0-5 °C in an ice-salt bath. Slowly add phosphorus oxychloride (16.3 mL, 0.176 mol) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.[1] Stir the resulting solution for an additional 30 minutes at 0-5 °C.

  • Formylation Reaction: Dissolve 1H-pyrazole (10.0 g, 0.147 mol) in anhydrous DCM (50 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent over 30 minutes, keeping the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and then carefully and slowly pour it onto crushed ice (500 g) with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate of the product should form.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude 1H-pyrazole-4-carbaldehyde. The crude product can often be used directly in the next step or purified further by recrystallization from an appropriate solvent system (e.g., ethanol/water).[9]

Step 2: Synthesis of 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol via Grignard Reaction

This protocol outlines the addition of ethylmagnesium bromide to 1H-pyrazole-4-carbaldehyde.[4][5][10]

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10g of aldehyde)MolesNotes
1H-Pyrazole-4-carbaldehyde96.0910.0 g0.104Ensure it is dry
Magnesium Turnings24.313.0 g0.123Activate before use
Ethyl Bromide108.9713.5 g (9.2 mL)0.124Freshly distilled
Anhydrous Tetrahydrofuran (THF)72.11150 mL-Anhydrous grade
Iodine (I₂)253.811-2 crystals-For activation
Saturated Ammonium Chloride (NH₄Cl)53.49100 mL-Aqueous solution for quenching
Ethyl Acetate88.112 x 100 mL-For extraction
Brine-50 mL-Saturated NaCl solution
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-For drying

Procedure:

  • Grignard Reagent Formation: Set up a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (3.0 g, 0.123 mol) and a crystal of iodine to the flask. Gently warm the flask with a heat gun under a stream of nitrogen to activate the magnesium. Allow the flask to cool to room temperature.

  • Add anhydrous THF (50 mL) to the flask. Dissolve ethyl bromide (9.2 mL, 0.124 mol) in anhydrous THF (50 mL) and add it to the dropping funnel.

  • Add a small portion (approx. 5 mL) of the ethyl bromide solution to the magnesium turnings. The reaction should initiate, indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming or sonication may be required.

  • Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed.

  • Grignard Addition: Dissolve 1H-pyrazole-4-carbaldehyde (10.0 g, 0.104 mol) in anhydrous THF (50 mL) and add it to the dropping funnel. Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add the aldehyde solution dropwise to the Grignard reagent, maintaining the internal temperature below 10 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (100 mL). This should be done carefully as it is an exothermic process.

  • Extraction and Purification: Extract the mixture with ethyl acetate (2 x 100 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the crude 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) or by recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up of the synthesis of 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol.

Issues in Step 1: Vilsmeier-Haack Formylation

Problem 1: Low or No Conversion of 1H-Pyrazole

Possible Cause Rationale Troubleshooting Steps
Inactive Vilsmeier Reagent The Vilsmeier reagent is moisture-sensitive and can decompose if not prepared under strictly anhydrous conditions.[1]Ensure all glassware is flame-dried. Use anhydrous DMF and freshly distilled POCl₃. Prepare the reagent at 0-5 °C and use it immediately.
Insufficient Reagent On a larger scale, mass transfer limitations can affect the reaction rate.Use a slight excess (1.2-1.5 equivalents) of the Vilsmeier reagent.
Low Reaction Temperature The formylation of pyrazole may require thermal energy to proceed at a reasonable rate.After the initial addition at low temperature, gradually increase the temperature to 60-80 °C and monitor by TLC.[1]

Problem 2: Formation of Multiple Products (Observed by TLC/NMR)

Possible Cause Rationale Troubleshooting Steps
Di-formylation Although formylation at the C4 position is generally preferred, excessive Vilsmeier reagent or harsh reaction conditions can lead to di-formylation.Use a controlled stoichiometry of the Vilsmeier reagent (1.1-1.2 equivalents). Avoid excessively high temperatures or prolonged reaction times.
Reaction at other positions While less common for unsubstituted pyrazole, substitution at other positions is a possibility.Confirm the structure of the major product and byproducts using spectroscopic methods (NMR, MS). Optimize reaction conditions to favor C4 formylation.
Decomposition The product or starting material may decompose under harsh conditions.Ensure the reaction temperature is well-controlled. Perform the work-up at low temperatures by pouring the reaction mixture onto ice.[1]

Troubleshooting Flowchart for Vilsmeier-Haack Reaction

VilsmeierTroubleshooting Start Low or No Conversion CheckReagents Check Anhydrous Conditions & Reagent Quality Start->CheckReagents IncreaseTemp Increase Reaction Temperature (60-80 °C) CheckReagents->IncreaseTemp Reagents OK IncreaseReagent Increase Vilsmeier Reagent Stoichiometry (1.2-1.5 eq) IncreaseTemp->IncreaseReagent Still Low Conversion Success Successful Conversion IncreaseReagent->Success

Caption: Decision tree for troubleshooting low conversion in the Vilsmeier-Haack reaction.

Issues in Step 2: Grignard Reaction

Problem 1: Grignard Reagent Fails to Form or Forms in Low Yield

Possible Cause Rationale Troubleshooting Steps
Wet Glassware or Solvents Grignard reagents are highly sensitive to moisture and will be quenched by water.[5][11][12]Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours. Use freshly distilled, anhydrous THF.
Inactive Magnesium Surface Magnesium turnings can have an oxide layer that prevents reaction.Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently grinding the turnings in a dry mortar and pestle before use.[13]
Impure Ethyl Bromide Impurities in the alkyl halide can inhibit the reaction.Use freshly distilled ethyl bromide.

Problem 2: Low Yield of the Desired Alcohol Product

Possible Cause Rationale Troubleshooting Steps
Grignard Reagent as a Base The pyrazole N-H is acidic and can be deprotonated by the Grignard reagent, consuming one equivalent.Use an excess of the Grignard reagent (at least 2.2 equivalents). Alternatively, protect the pyrazole nitrogen before the Grignard reaction, though this adds extra steps.
Enolization of the Aldehyde If the aldehyde has an α-proton, the Grignard reagent can act as a base and deprotonate it, leading to the recovery of starting material after work-up.[4]This is less likely with pyrazole-4-carbaldehyde as the α-proton is on an aromatic ring. However, maintaining a low reaction temperature (0 °C or below) can minimize this side reaction.
Wurtz Coupling A side reaction where the Grignard reagent couples with the unreacted alkyl halide.Add the alkyl halide slowly during the Grignard reagent formation to maintain a low concentration.[14]
Incomplete Reaction The reaction may not have gone to completion.Increase the reaction time or allow the reaction to stir overnight at room temperature after the initial addition.

Problem 3: Formation of Impurities

Possible Cause Rationale Troubleshooting Steps
Over-addition Product While less common with aldehydes, reaction with impurities in the starting materials could lead to unexpected products.Ensure the purity of the 1H-pyrazole-4-carbaldehyde.
Reduction of the Aldehyde A β-hydride transfer from the Grignard reagent can reduce the aldehyde to the corresponding primary alcohol.[4]This is more common with bulky Grignard reagents and hindered ketones, but keeping the reaction temperature low can help minimize this.
Unreacted Starting Material Incomplete reaction or quenching of the Grignard reagent.Refer to the troubleshooting steps for low yield. Ensure accurate determination of the Grignard reagent concentration if possible (e.g., by titration).

Troubleshooting Flowchart for Grignard Reaction

GrignardTroubleshooting Start Low Yield of Alcohol CheckGrignard Confirm Grignard Formation & Concentration Start->CheckGrignard IncreaseEquivalents Increase Grignard Reagent Equivalents (2.2+ eq) CheckGrignard->IncreaseEquivalents Grignard OK CheckPurity Check Aldehyde Purity IncreaseEquivalents->CheckPurity Still Low Yield OptimizeConditions Optimize Reaction Conditions (Time, Temp) CheckPurity->OptimizeConditions Purity OK Success Improved Yield OptimizeConditions->Success

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Target Engagement of "2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol" and Other Novel Pyrazole-Based Compounds

In the landscape of modern drug discovery, the pyrazole scaffold is a privileged structure, frequently appearing in potent and selective inhibitors of various protein classes, particularly kinases.[1][2][3] The journey f...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazole scaffold is a privileged structure, frequently appearing in potent and selective inhibitors of various protein classes, particularly kinases.[1][2][3] The journey from a newly synthesized pyrazole-containing molecule, such as "2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol," to a validated chemical probe or drug candidate is contingent on a critical, evidence-based process: target identification and validation. Demonstrating that a compound binds to its intended target within a complex cellular environment is paramount for establishing a clear mechanism of action and interpreting downstream biological effects.[4][5] Failure to rigorously validate target engagement is a leading cause of clinical trial failures.[4]

This guide provides a comprehensive comparison of cutting-edge methodologies to identify and validate the target engagement of novel small molecules, using "2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol" as a representative example. We will explore an integrated workflow, from unbiased, proteome-wide target discovery to precise biophysical characterization of the ligand-target interaction. Each section will detail the causality behind experimental choices, provide actionable protocols, and present data in a comparative format to aid in methodological selection.

Part 1: Unbiased Target Identification in a Native Proteome

For a novel compound with an unknown mechanism of action, the initial step is to identify its potential protein targets in an unbiased manner. Chemoproteomic approaches are invaluable for this purpose as they survey the interactions of a small molecule across a large fraction of the proteome.[6]

Kinobeads Competition Assay: A Starting Point for Pyrazole Scaffolds

Given that the pyrazole moiety is a common feature in kinase inhibitors, a logical first step is to investigate the kinome—the collection of all kinases in a cell.[1][7][8] The kinobeads assay is a powerful chemical proteomics technique that utilizes beads coated with a cocktail of non-selective kinase inhibitors to enrich a significant portion of the cellular kinome.[6][9][10] By pre-incubating cell lysates with our compound of interest, "2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol," we can identify its targets through competition. Proteins that show a dose-dependent decrease in binding to the kinobeads are potential targets of the compound.[6][11]

G cluster_0 Cell Lysate Preparation cluster_1 Competitive Binding cluster_2 Enrichment & Digestion cluster_3 Analysis Lysate Cell Lysate (Native Proteome) Compound Incubate with '2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol' (or DMSO control) Lysate->Compound Step 1 Kinobeads Add Kinobeads (Affinity Matrix) Compound->Kinobeads Step 2 Wash Wash to Remove Non-specific Binders Kinobeads->Wash Step 3 Digest On-bead Tryptic Digestion Wash->Digest Step 4 LCMS LC-MS/MS Analysis Digest->LCMS Step 5 Data Quantitative Proteomics: Identify proteins competed off by the compound LCMS->Data Step 6

Figure 1: Workflow of the Kinobeads competition assay for target identification.
  • Cell Lysate Preparation: Culture a relevant cell line (e.g., HCT116, U-2 OS) to ~80-90% confluency. Harvest and lyse the cells in a suitable buffer (e.g., modified RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of the lysate.[9]

  • Compound Incubation: Aliquot equal amounts of cell lysate (e.g., 300 µg) for each condition.[9] Pre-incubate the lysates with increasing concentrations of "2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol" (e.g., 0.1, 1, 10, 100 µM) or a DMSO vehicle control for 20-30 minutes at 4°C.[9]

  • Kinobeads Incubation: Add a slurry of kinobeads to each lysate and incubate for 1-3 hours at 4°C with gentle rotation to allow for kinase binding.[9]

  • Washing and Digestion: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins. Perform an on-bead tryptic digestion to release peptides from the bound kinases.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a quantitative proteomics workflow (e.g., label-free quantification or SILAC) to determine the relative abundance of each identified kinase in the compound-treated samples compared to the DMSO control.[9] Potential targets will show a dose-dependent reduction in abundance.

Protein TargetIC50 (µM) from CompetitionPrimary Cellular Function
Aurora Kinase A 1.2 Mitotic progression
Cyclin-Dependent Kinase 2 (CDK2) 3.5 Cell cycle regulation
Mitogen-activated protein kinase 14> 50Signal transduction
Proto-oncogene tyrosine-protein kinase Src> 50Signal transduction

This table illustrates how data from a kinobeads experiment can identify specific kinases (e.g., Aurora Kinase A, CDK2) as high-probability targets for "2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol".

Part 2: Intracellular Target Engagement Validation

Once putative targets are identified, it is crucial to confirm that the compound engages these targets within the complex milieu of an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[12][13][14][15]

Cellular Thermal Shift Assay (CETSA): Confirming Binding in Live Cells

CETSA operates on the principle of ligand-induced thermal stabilization.[12][16][17] The binding of a small molecule to its target protein typically increases the protein's conformational stability, making it more resistant to heat-induced denaturation and aggregation.[14][15] By heating intact cells treated with the compound and then quantifying the amount of soluble target protein remaining, we can directly observe target engagement.[13][16]

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Quantification Treat Treat intact cells with Compound or DMSO Heat Heat cells across a temperature gradient Treat->Heat Step 1 Lyse Cell Lysis (e.g., Freeze-thaw) Heat->Lyse Step 2 Centrifuge High-speed centrifugation to pellet aggregated proteins Lyse->Centrifuge Step 3 Supernatant Collect supernatant (soluble protein fraction) Centrifuge->Supernatant Step 4 Quantify Quantify soluble target protein (Western Blot, MS, etc.) Supernatant->Quantify Step 5

Figure 2: General workflow for the Cellular Thermal Shift Assay (CETSA).
  • Cell Treatment: Seed cells and grow to an appropriate confluency. Treat the cells with "2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol" at a fixed concentration (e.g., 10 µM) or DMSO for a specified time (e.g., 1 hour) at 37°C.[12]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[17]

  • Cell Lysis: Lyse the cells using several freeze-thaw cycles with liquid nitrogen and a warm water bath.[17]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[17]

  • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of the target protein (e.g., Aurora Kinase A) in the supernatant using Western blotting or mass spectrometry.

  • Data Analysis: Plot the relative amount of soluble protein against temperature to generate a melt curve. A shift in the melt curve to higher temperatures in the compound-treated sample compared to the control indicates target engagement.[16]

Temperature (°C)% Soluble Protein (DMSO)% Soluble Protein (Compound)
45100100
509598
557092
603075
65540
70<110

This table shows a clear thermal stabilization of Aurora Kinase A in the presence of the compound, confirming intracellular target engagement.

Part 3: Biophysical Characterization of Direct Binding

While CETSA confirms engagement in cells, biophysical assays using purified components are essential for quantifying the binding affinity, kinetics, and thermodynamics of the interaction. These data are critical for establishing structure-activity relationships (SAR) and optimizing lead compounds.

Surface Plasmon Resonance (SPR): Measuring Binding Kinetics

SPR is a label-free optical technique that measures molecular interactions in real-time.[18][19] One interacting partner (the "ligand," typically the purified target protein) is immobilized on a sensor chip, and the other (the "analyte," our compound) is flowed over the surface.[19][20][21] The binding and dissociation are monitored by changes in the refractive index at the sensor surface, providing precise measurements of association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated.[22]

G cluster_0 SPR Principle Immobilize Immobilize Purified Target Protein (Ligand) Sensor Chip Flow Flow Compound (Analyte) over surface Association Immobilize:f0->Flow:f0 Binding Detect Detect change in refractive index (Resonance Units) Real-time Sensorgram Buffer Flow Buffer over surface Dissociation Flow:f0->Buffer:f0 Wash

Sources

Comparative

Bridging the Divide: A Framework for Establishing In Vivo-In Vitro Correlation for Novel Pyrazole Compounds

A Methodological Guide Using 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol as a Hypothetical Case Study Prepared by a Senior Application Scientist Disclaimer: As of February 2026, publicly accessible data on the specific biolog...

Author: BenchChem Technical Support Team. Date: February 2026

A Methodological Guide Using 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol as a Hypothetical Case Study

Prepared by a Senior Application Scientist

Disclaimer: As of February 2026, publicly accessible data on the specific biological activity of 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol is not available. This guide, therefore, uses this molecule as a representative novel chemical entity (NCE) to present a robust, best-practice framework for establishing an in vivo-in vitro correlation (IVIVC). This process is fundamental in early-stage drug discovery to validate whether promising results from laboratory assays will translate into meaningful effects in a whole biological system.

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently associated with activities such as kinase inhibition, cyclooxygenase (COX) inhibition, and antagonism of G-protein coupled receptors (GPCRs). Our hypothetical investigation will proceed on the assumption that initial screening has suggested 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol (herein referred to as 'NCE-Pyr') has inhibitory activity against a key inflammatory kinase, such as Janus Kinase 2 (JAK2), a validated target in autoimmune diseases.

This guide will delineate the strategic workflow from initial in vitro characterization to in vivo validation and the critical steps required to build a predictive IVIVC model.

Part 1: In Vitro Characterization - Defining the Molecular Action

The primary goal of in vitro analysis is to determine the direct interaction of NCE-Pyr with its putative target in a controlled, cell-free or cell-based environment. This isolates the pharmacological action from the complexities of absorption, distribution, metabolism, and excretion (ADME).

Primary Biochemical Assay: Target Engagement and Potency

The first step is to quantify the direct inhibitory effect of NCE-Pyr on the purified JAK2 enzyme. A common and robust method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Experimental Protocol: JAK2 TR-FRET Inhibition Assay

  • Reagents: Recombinant human JAK2 enzyme, biotinylated peptide substrate, ATP, FRET donor (e.g., Europium-labeled anti-phosphotyrosine antibody), FRET acceptor (e.g., Streptavidin-Allophycocyanin).

  • Procedure: a. Prepare a serial dilution of NCE-Pyr (e.g., from 100 µM to 1 nM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA). b. In a 384-well assay plate, add the JAK2 enzyme, the peptide substrate, and the NCE-Pyr dilution or vehicle control (DMSO). c. Initiate the kinase reaction by adding ATP at its Michaelis-Menten constant (Km) concentration to ensure competitive inhibition is accurately measured. d. Incubate for 60 minutes at room temperature. e. Stop the reaction and add the detection reagents (Eu-antibody and SA-APC). f. Incubate for another 60 minutes to allow for antibody binding. g. Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: The ratio of acceptor to donor emission is calculated. These values are then plotted against the logarithm of the NCE-Pyr concentration, and the data are fitted to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Cellular Assay: Target Engagement in a Biological Context

To confirm that NCE-Pyr can cross the cell membrane and inhibit JAK2 within a living cell, a phospho-flow cytometry assay is employed. This assay measures the phosphorylation of STAT3 (pSTAT3), a direct downstream substrate of JAK2.

Experimental Protocol: Phospho-Flow Cytometry pSTAT3 Assay

  • Cell Line: Use a relevant human cell line with an active JAK-STAT pathway, such as TF-1 cells, which are dependent on cytokines like GM-CSF for proliferation.

  • Procedure: a. Culture TF-1 cells and starve them of cytokines for 4 hours to reduce basal pSTAT3 levels. b. Pre-incubate the cells with a serial dilution of NCE-Pyr or vehicle control for 1 hour. c. Stimulate the cells with a known agonist (e.g., recombinant human GM-CSF) for 15 minutes to induce JAK2-mediated STAT3 phosphorylation. d. Immediately fix the cells (e.g., with 4% paraformaldehyde) to preserve the phosphorylation state. e. Permeabilize the cells (e.g., with 90% ice-cold methanol) to allow antibody entry. f. Stain the cells with a fluorescently-labeled antibody specific for phosphorylated STAT3 (e.g., Alexa Fluor 647 anti-pSTAT3). g. Analyze the cells using a flow cytometer, measuring the median fluorescence intensity (MFI) of the pSTAT3 signal.

  • Data Analysis: The MFI values are normalized to the stimulated control and plotted against the NCE-Pyr concentration to calculate the cellular IC₅₀.

Hypothetical In Vitro Data Summary
Assay TypeTarget/PathwayEndpointNCE-Pyr ResultAlternative (Control Compound)
BiochemicalPurified JAK2 EnzymeIC₅₀50 nM10 nM (e.g., Ruxolitinib)
CellularJAK2-STAT3 PathwayIC₅₀250 nM150 nM (e.g., Ruxolitinib)

Note: The ~5-fold shift in potency from the biochemical to the cellular assay is typical and can be attributed to factors like cell membrane permeability, protein binding in cell media, and cellular ATP concentrations.

Part 2: In Vivo Evaluation - Assessing Efficacy in a Complex System

In vivo studies aim to determine if the in vitro activity of NCE-Pyr translates into a therapeutic effect in a whole organism, considering all ADME and physiological factors. A standard model for JAK2-mediated inflammation is the collagen-induced arthritis (CIA) model in mice.

Pharmacokinetic (PK) Study

Before an efficacy study, a standalone PK study is essential to understand how NCE-Pyr is absorbed, distributed, metabolized, and eliminated. This establishes the dose-exposure relationship.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animals: Male C57BL/6 mice.

  • Administration: Administer a single dose of NCE-Pyr via two routes: intravenous (IV, e.g., 2 mg/kg) and oral (PO, e.g., 10 mg/kg).

  • Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Analysis: Process blood to plasma. Analyze plasma concentrations of NCE-Pyr using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and area under the curve (AUC). Oral bioavailability (%F) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

In Vivo Efficacy Study: Collagen-Induced Arthritis (CIA) Model

This model mimics many aspects of human rheumatoid arthritis and is highly dependent on the JAK-STAT pathway.

Experimental Protocol: Mouse CIA Efficacy Study

  • Induction: Induce arthritis in DBA/1 mice by immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant, followed by a booster shot 21 days later.

  • Dosing: Upon the first signs of arthritis (around day 25), randomize mice into groups. Administer NCE-Pyr orally once daily at various doses (e.g., 3, 10, 30 mg/kg), along with a vehicle control group and a positive control group (e.g., a known JAK inhibitor).

  • Efficacy Readouts:

    • Clinical Score: Monitor mice daily for signs of arthritis, scoring each paw on a scale of 0-4 based on redness and swelling.

    • Paw Swelling: Measure paw thickness using digital calipers every other day.

    • Histology: At the end of the study (e.g., day 42), collect hind paws for histological analysis to assess joint damage, inflammation, and cartilage destruction.

  • Data Analysis: Compare the mean clinical scores and paw swelling between the treated and vehicle groups using statistical analysis (e.g., two-way ANOVA with post-hoc tests). A dose-dependent reduction in these parameters indicates efficacy.

Hypothetical In Vivo Data Summary
ParameterNCE-Pyr (10 mg/kg PO)Vehicle Control
Pharmacokinetics
Cₘₐₓ800 ng/mL (~1.2 µM)N/A
AUC (0-24h)6000 ng*h/mLN/A
Oral Bioavailability (%F)40%N/A
Efficacy (CIA Model)
Mean Clinical Score (Day 42)4.5 ± 0.810.2 ± 1.5
Paw Swelling Reduction (%)55%0%

Part 3: The Correlation - Linking In Vitro Potency to In Vivo Efficacy

The crux of IVIVC is to determine if the plasma concentrations achieved in vivo are consistent with the concentrations required for activity in vitro. This is often achieved through pharmacokinetic/pharmacodynamic (PK/PD) modeling.

The IVIVC Workflow

The logical flow involves integrating the three datasets: in vitro potency, in vivo pharmacokinetics, and in vivo efficacy.

IVIVC_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_correlation IVIVC Analysis invitro_biochem Biochemical Assay (IC50 on JAK2) invitro_cell Cellular Assay (IC50 on pSTAT3) invitro_biochem->invitro_cell Confirms cell permeability pkpd_model PK/PD Modeling (Exposure vs. Efficacy) invitro_cell->pkpd_model Provides Target Potency (IC50) invivo_pk Pharmacokinetics (PK) (Dose -> Plasma Exposure) invivo_efficacy Efficacy Model (CIA) (Dose -> Clinical Score) invivo_pk->pkpd_model Provides Exposure Data (AUC, Cmax) invivo_efficacy->pkpd_model Provides Efficacy Data (% Inhibition) correlation Establish Correlation: Plasma Conc. vs. IC50 pkpd_model->correlation prediction prediction correlation->prediction Predictive Model for Human Dose

Caption: Workflow for establishing in vivo-in vitro correlation.

Establishing the Link

A key objective is to determine the target coverage needed for efficacy. We can estimate this by comparing the free (unbound) plasma concentration of NCE-Pyr over time with its cellular IC₅₀.

  • Protein Binding: First, we must measure the plasma protein binding of NCE-Pyr (e.g., using equilibrium dialysis). Let's assume it is 90% bound.

  • Calculate Free Concentration: The free plasma concentration is only 10% of the total concentration measured in the PK study.

    • Total Cₘₐₓ = 1.2 µM

    • Free Cₘₐₓ = 1.2 µM * (1 - 0.90) = 0.12 µM = 120 nM

  • Correlation Analysis:

    • Our cellular IC₅₀ was 250 nM.

    • Our free Cₘₐₓ at an efficacious dose (10 mg/kg) was 120 nM.

    • This suggests that sustained coverage above the IC₅₀ may not be necessary, and perhaps transient inhibition or achieving a certain percentage of the IC₅₀ (e.g., Cₘₐₓ ≈ 0.5 x IC₅₀) is sufficient to drive efficacy in this chronic inflammation model. Alternatively, the compound may accumulate in the inflamed joint tissue, achieving higher local concentrations than in plasma.

This analysis generates a critical hypothesis for further testing. For a good IVIVC, one would hope to see a clear relationship where increasing plasma exposure (AUC or time above a certain threshold) correlates with increased efficacy (reduction in clinical score), and the required concentrations are in a plausible range relative to the in vitro IC₅₀.

Visualizing the PK/PD Relationship

PKPD_Relationship cluster_input Experimental Inputs cluster_model Modeling & Correlation dose Dose (mg/kg) pk_params PK Parameters (AUC, Cmax, t1/2) dose->pk_params Determines exposure_response Exposure-Response Curve Plot of Free Plasma Conc. vs. % Efficacy pk_params->exposure_response Provides X-axis (Exposure) pd_params PD Readout (% Efficacy) pd_params->exposure_response Provides Y-axis (Response) output In Vivo EC50 (Effective Concentration) exposure_response->output Yields ic50_node { In Vitro Potency | Cellular IC50 (250 nM)} ic50_node->exposure_response Provides Potency Context

Caption: Logical diagram of the PK/PD modeling process.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to bridge the gap between in vitro and in vivo pharmacology for a novel compound, exemplified by the hypothetical NCE-Pyr. By integrating biochemical, cellular, pharmacokinetic, and efficacy data, we can build a PK/PD model that forms the basis of a robust IVIVC.

A strong correlation—where free plasma concentrations required for in vivo efficacy align with the cellular IC₅₀—provides confidence that the compound's mechanism of action is indeed on-target and allows for the prediction of a therapeutic dose in humans. Discrepancies, such as efficacy occurring at concentrations well below the IC₅₀, prompt further investigation into factors like active metabolites, target tissue accumulation, or engagement of alternative mechanisms. This iterative process of in vitro measurement, in vivo testing, and model-based correlation is the cornerstone of modern, efficient drug development.

References

  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Royal Society of Chemistry. Available at: [Link]

  • Kumar, V., et al. (2013). Pyrazole-containing analogs as potential anticancer agents. Future Medicinal Chemistry. Available at: [Link]

  • Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery. Available at: [Link]

  • Tuntland, T., et al. (2014). A-420, a novel, orally active, selective JAK2 inhibitor, is efficacious in a preclinical model of polycythemia vera. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol

Executive Safety Directive: The "Unknown Hazard" Protocol Immediate Action Required: As a specific research intermediate, 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol may not have a fully characterized toxicological profile in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive: The "Unknown Hazard" Protocol

Immediate Action Required: As a specific research intermediate, 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol may not have a fully characterized toxicological profile in public databases. Therefore, you must operate under the NCE (Novel Chemical Entity) Protocol .

Scientific Rationale: This molecule contains a pyrazole pharmacophore , a scaffold frequently utilized in kinase inhibitors and bioactive agrochemicals. Until specific LC50/LD50 data is generated, you must assume the compound possesses biological activity and potential sensitizing properties . The ethoxy-ethanol side chain increases lipophilicity, potentially facilitating dermal absorption.

Core Directive: Handle as a Category 3 Acute Toxin (Oral/Dermal) and Respiratory Sensitizer until proven otherwise.

Chemical Hazard Assessment (Structure-Activity Relationship)

Since specific GHS data may be sparse, we derive the hazard profile from the functional groups:

Functional GroupAssociated RiskGHS Classification (Predicted)
Pyrazole Ring Potential skin/eye irritant; potential sensitizer; metabolic stability issues.H315 (Skin Irrit.), H319 (Eye Irrit.), H317 (Skin Sens.)
Primary Alcohol Polarity; potential for hydrogen bonding; flammability (if low MW).H335 (Resp.[1][2] Irrit.)
Ether Linkage Peroxide formation (low risk in this structure but possible upon long storage); solvent compatibility issues.EUH019 (May form explosive peroxides - precautionary)

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent permeation (liquids) and inhalation (dusts/aerosols).

Hand Protection: The "Double-Glove" Standard

Rationale: Ethers and alcohols can degrade standard nitrile. The pyrazole moiety requires an absolute barrier against dermal absorption.

ParameterRecommendationScientific Justification
Primary Glove (Inner) Nitrile (0.11 mm / 4 mil) Provides tactile sensitivity and a base chemical barrier.
Secondary Glove (Outer) Nitrile (0.20 mm / 8 mil) OR Neoprene Thicker nitrile increases breakthrough time for ethers. Neoprene offers superior resistance to organic bases.
Glove Inspection Every 30 minutes Change immediately upon splash. Ethers can permeate nitrile without visible degradation (swelling).
Respiratory & Eye Protection[1][4][5]
  • Solids (Weighing/Transfer):

    • Engineering Control: Weigh inside a Powder Containment Balance Enclosure or Chemical Fume Hood.

    • PPE: If handling >100 mg outside an enclosure, use an N95/P2 particulate respirator to prevent sensitization.

    • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient for powders that may act as irritants.

  • Solutions (Reaction/Work-up):

    • Engineering Control: Standard Fume Hood (Face velocity: 0.3–0.5 m/s).

    • PPE: Standard laboratory safety glasses with side shields. Face shield required if handling >500 mL volumes.

Operational Protocol: Step-by-Step Handling

Phase A: Storage & Stability
  • Environment: Store at 2–8°C (Refrigerator) under an inert atmosphere (Argon/Nitrogen).

  • Container: Amber glass to prevent photodegradation.

  • Peroxide Check: Although the ether is internal, test for peroxides if the compound has been stored >12 months, especially if it appears as a viscous oil.

Phase B: Weighing & Solubilization

Causality: Static electricity can disperse fine pyrazole powders, leading to unseen surface contamination.

  • Anti-Static Measure: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.

  • Solvent Selection:

    • Preferred: DMSO, Methanol, or Dichloromethane (DCM).

    • Avoid: Diethyl ether (due to volatility and creeping).

  • Dissolution: Add solvent slowly. Pyrazoles can be exothermic upon protonation if acidic solvents are used.

Phase C: Reaction Setup
  • Closed System: All reactions involving this intermediate should be run in sealed vessels or under positive Nitrogen pressure.

  • Temperature Control: If heating >50°C, ensure a reflux condenser is active before heating begins to prevent vapor release of the ethoxy-ethanol moiety.

Waste Disposal & Decontamination[2][6][7]

Do NOT dispose of down the drain. This compound contains nitrogen and must be segregated to prevent the formation of toxic chloramines if mixed with bleach streams.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical SolidDouble-bag in polyethylene. Label: "Contains Pyrazole Derivative - Irritant."
Liquid Waste Non-Halogenated OrganicSegregate from Oxidizers. Do not mix with Nitric Acid waste streams (risk of energetic reaction with pyrazole).
Sharps/Glass Contaminated GlasswareRinse with acetone inside fume hood before placing in glass bin. Collect rinse as liquid waste.

Spill Cleanup (Small Scale < 5g):

  • Evacuate the immediate area (3-meter radius).

  • Don PPE: Double nitrile gloves, goggles, lab coat.

  • Absorb/Sweep:

    • If Liquid: Use vermiculite or spill pads.

    • If Solid: Cover with wet paper towels to prevent dust, then wipe up.

  • Decontaminate: Wipe surface with 10% soap/water solution, followed by water rinse.

Decision Logic: Handling Workflow

The following diagram illustrates the decision-making process for selecting Engineering Controls and PPE based on the physical state and quantity of the material.

G Start Start: Handling 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Oil StateCheck->Liquid QtyCheck Quantity Check Solid->QtyCheck Liquid_Handling Fume Hood Required Splash Goggles Double Gloves (Nitrile/Neoprene) Liquid->Liquid_Handling SmallScale < 100 mg QtyCheck->SmallScale LargeScale > 100 mg QtyCheck->LargeScale Controls_Small Standard Fume Hood + Single Nitrile Gloves SmallScale->Controls_Small Controls_Large Powder Containment / Isolator + N95 Mask + Double Gloves LargeScale->Controls_Large Waste Disposal: Non-Halogenated Organic Stream (Segregate from Oxidizers) Controls_Small->Waste Controls_Large->Waste Liquid_Handling->Waste

Figure 1: Operational decision matrix for selecting appropriate containment and PPE based on physical state and scale.[3][4]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

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